



Lack of In-depth Toxicological Data for N-Methyln-propylaniline

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Compound of Interest		
Compound Name:	N-Methyl-n-propylaniline	
Cat. No.:	B14083963	Get Quote

A comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of in-depth toxicological data for **N-Methyl-n-propylaniline** (CAS No. 13395-54-5). Despite extensive searches, no significant studies detailing its toxicokinetics, acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity were identified. Consequently, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this specific compound is not feasible at this time.

The available information is limited to basic chemical identifiers and physical properties. This lack of data prevents a thorough toxicological assessment as requested.

Alternative In-depth Technical Guide: N-Methylaniline (NMA)

Given the interest in the toxicological profile of N-substituted anilines, we have prepared a comprehensive technical guide on the closely related and well-studied compound, N-Methylaniline (NMA) (CAS No. 100-61-8). It is crucial to note that while NMA shares a similar core structure, the presence of a propyl group in **N-Methyl-n-propylaniline** instead of a methyl group can lead to differences in their toxicological profiles. The data presented here for NMA should not be directly extrapolated to **N-Methyl-n-propylaniline**.



An In-depth Technical Guide on the Toxicology of N-Methylaniline (NMA)

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the toxicological data for N-Methylaniline.

Acute Toxicity

N-Methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary acute effect of NMA is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[3] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, central nervous system impairment.[3]

Table 1: Acute Toxicity of N-Methylaniline

Route of Exposure	Species	Value	Reference
Oral LD50	Rat	360 mg/kg	[4][5]
Inhalation LC50	Rat	3 mg/l (4h)	[1]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to NMA may cause damage to organs.[1] Animal studies have indicated that chronic exposure to N-Methylaniline can lead to systemic toxicity, with potential effects on the liver, kidneys, central nervous system, and hematopoietic system.[6]

Concerns regarding the carcinogenicity of NMA have been raised. A comprehensive evaluation by the Bureau for Chemical Substances in Poland under the REACH regulation has led to a proposal for classifying N-Methylaniline as a suspected carcinogen (Carcinogenic Category 2). [7] This is based on data from structurally similar compounds like aniline and N,N-dimethylaniline.[7] Animal studies have suggested a link between prolonged exposure and an increased incidence of tumors, particularly bladder cancer.[6]

Genotoxicity



There are conflicting reports on the genotoxicity of N-Methylaniline. While it has been found to be non-mutagenic in some bacterial assays (Ames test), it has shown clastogenic effects (causing chromosomal damage) in mammalian cells in vitro.[8][9] The mutagenic potential has also been a concern, leading to a proposed classification as Mutagenic Category 2 (suspected of causing genetic defects).[7]

Reproductive and Developmental Toxicity

A study on the developmental toxicity of N-methylaniline in pregnant rats found that the substance was toxic to the mothers even at low doses (0.8 mg/kg body weight/day).[10][11] Embryotoxic effects were observed at doses ranging from 4-100 mg/kg body weight/day.[10] [11] The No-Observed-Adverse-Effect Level (NOAEL) for the progeny was determined to be 0.8 mg/kg bw/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 4 mg/kg bw/day.[10][11]

Table 2: Developmental Toxicity of N-Methylaniline in Rats

Parameter	Dose	Effect	Reference
Maternal Toxicity	≥ 0.8 mg/kg/day	Lower weight gain, increased organ weight	[10]
Embryotoxicity	4-100 mg/kg/day	Embryotoxic effects	[10]
Progeny NOAEL	0.8 mg/kg/day	No significant adverse effects on offspring	[10][11]
Progeny LOAEL	4 mg/kg/day	Lowest dose with observed adverse effects on offspring	[10][11]

Experimental Protocols

Developmental Toxicity Study in Rats (Summarized Protocol)

Test Substance: N-methylaniline (NMA)

Vehicle: Corn oil



- Animal Model: Pregnant Wistar rats
- Administration: Oral gavage
- Dosage Groups: 0.8, 4, 20, and 100 mg/kg of body weight per day. A control group received only the vehicle.
- Dosing Period: From day 5 post-mating (implantation) to day 20 of pregnancy.
- Observations (Dams): General behavior, body weight, food and water consumption, hematological and biochemical analyses, and pathomorphological changes.
- Observations (Fetuses): External, visceral, and skeletal examinations for abnormalities.[10]
 [11]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for N-Methylaniline is the induction of methemoglobinemia. This process is thought to involve the metabolic activation of NMA to reactive intermediates that oxidize the ferrous iron (Fe2+) of hemoglobin to ferric iron (Fe3+), rendering it unable to bind and transport oxygen.

Logical Workflow for Methemoglobin Formation



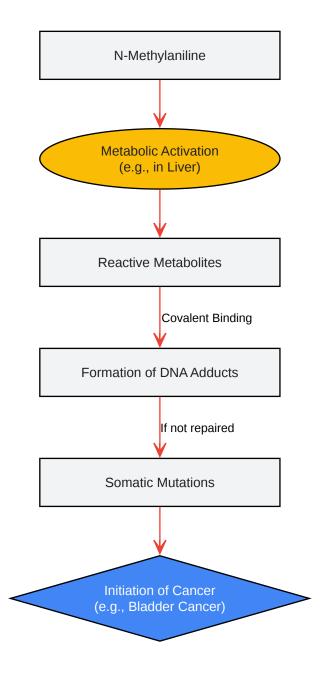
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Figure 1: Simplified workflow of N-Methylaniline induced methemoglobinemia.

The potential carcinogenicity of NMA may be linked to its genotoxic effects. The formation of DNA adducts by reactive metabolites could lead to mutations and initiate carcinogenesis.

Proposed Carcinogenesis Pathway





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Figure 2: Proposed logical pathway for the potential carcinogenicity of N-Methylaniline.

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